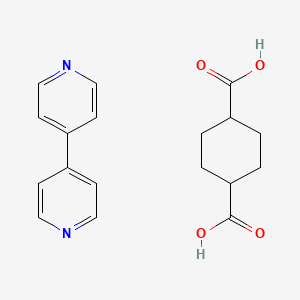
Cyclohexane-1,4-dicarboxylic acid--4,4'-bipyridine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) is a coordination compound formed by the interaction of cyclohexane-1,4-dicarboxylic acid and 4,4’-bipyridine in a 1:1 molar ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of Terephthalic Acid: Cyclohexane-1,4-dicarboxylic acid can be synthesized by the hydrogenation of terephthalic acid.
Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using air and a transition metal catalyst.
Industrial Production Methods
Industrial production of cyclohexane-1,4-dicarboxylic acid often involves the hydrogenation of terephthalic acid due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclohexane-1,4-dicarboxylic acid can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexane compounds.
Scientific Research Applications
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) has several applications in scientific research:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes.
Polymer Chemistry: The compound is used as a building block for the synthesis of polyesters and polyamides.
Catalysis: It serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism by which cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) exerts its effects involves the formation of coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Terephthalic Acid: Similar in structure but lacks the cyclohexane ring.
Cyclohexane-1,2-dicarboxylic Acid: Differing in the position of carboxylic acid groups.
4,4’-Bipyridine: Similar ligand but without the cyclohexane-1,4-dicarboxylic acid component.
Uniqueness
Cyclohexane-1,4-dicarboxylic acid–4,4’-bipyridine (1/1) is unique due to its ability to form stable coordination complexes with a variety of metal ions, making it highly versatile in materials science and catalysis .
Properties
CAS No. |
869848-17-9 |
|---|---|
Molecular Formula |
C18H20N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
cyclohexane-1,4-dicarboxylic acid;4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H8N2.C8H12O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-2-6(4-3-5)8(11)12/h1-8H;5-6H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
GFHIVXOFKOIDNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(=O)O.C1=CN=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-{4-[(4-nitrophenyl)methyl]phenyl}heptanoate](/img/structure/B12544557.png)
![3,7,7-Trimethyl-2-phenylbicyclo[4.1.0]hept-3-ene](/img/structure/B12544569.png)
![2-(3-{2-[2-(4-Ethoxyphenyl)ethenyl]phenyl}propyl)-6-methylquinoline](/img/structure/B12544581.png)

![(2S)-2,3-Bis[(12-methyltetradecyl)oxy]propan-1-OL](/img/structure/B12544592.png)
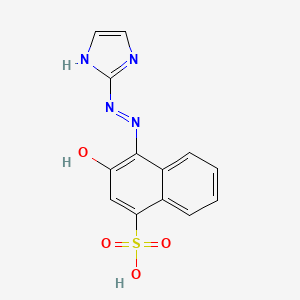

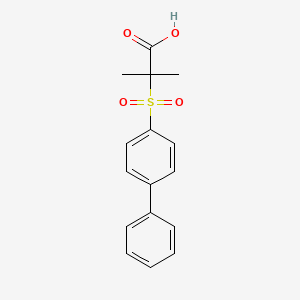
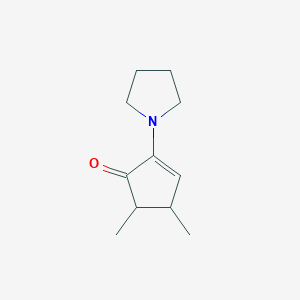
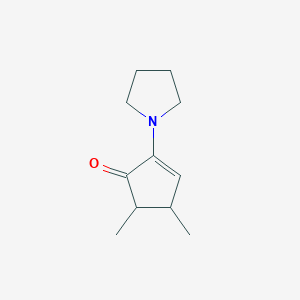
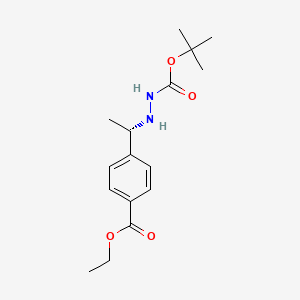

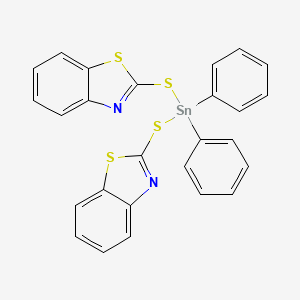
![1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B12544627.png)
